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molecular formula C9H6Cl2O2 B8051792 3-(3,5-Dichlorophenyl)-acrylic acid

3-(3,5-Dichlorophenyl)-acrylic acid

Cat. No. B8051792
M. Wt: 217.05 g/mol
InChI Key: HJKSYRZNDJQTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04992459

Procedure details

Reaction of 3,5-dichlorobenzaldehyde (26.9 g, 0.154 mole), malonic acid (24.1 g, 0.232 mole), pyridine (8 ml) and piperidine (0.4 ml) substantially as above yielded 22.9 g (69%) of 3,5-dichlorocinnamic acid as white needles: mp 169-170° (ethanol).
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Cl:10])[CH:9]=1)[CH:5]=O.C(O)(=O)[CH2:12][C:13]([OH:15])=[O:14].N1CCCCC1>N1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Cl:10])[CH:9]=1)[CH:5]=[CH:12][C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
26.9 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=C(C1)Cl
Name
Quantity
24.1 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
0.4 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
8 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC(=O)O)C=C(C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 22.9 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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